3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride
CAS No.: 1909325-06-9
Cat. No.: VC4576754
Molecular Formula: C6H11ClF3N
Molecular Weight: 189.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909325-06-9 |
|---|---|
| Molecular Formula | C6H11ClF3N |
| Molecular Weight | 189.61 |
| IUPAC Name | 3-methyl-3-(2,2,2-trifluoroethyl)azetidine;hydrochloride |
| Standard InChI | InChI=1S/C6H10F3N.ClH/c1-5(3-10-4-5)2-6(7,8)9;/h10H,2-4H2,1H3;1H |
| Standard InChI Key | XWSSTHJHWZBZNX-UHFFFAOYSA-N |
| SMILES | CC1(CNC1)CC(F)(F)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 3-methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride comprises a saturated four-membered azetidine ring with two substituents at the 3-position: a methyl group (-CH3) and a 2,2,2-trifluoroethyl group (-CF2CF3). The hydrochloride salt form enhances solubility in polar solvents, a critical factor for bioavailability in pharmaceutical formulations. The trifluoroethyl moiety introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Molecular Formula: C6H11ClF3N
Molecular Weight: 189.61 g/mol
IUPAC Name: 3-methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride
SMILES: CC1(CNC1)CC(F)(F)F.Cl
Physicochemical Characteristics
Key properties include:
-
Polarity: High due to the azetidine nitrogen and hydrochloride counterion.
-
Lipophilicity: Moderately lipophilic (logP ≈ 1.2–1.5), balancing membrane permeability and solubility.
-
Thermal Stability: Decomposes above 200°C, typical for hydrochlorides of nitrogen heterocycles.
| Property | Value/Description |
|---|---|
| Melting Point | Not reported |
| Solubility | Soluble in polar solvents (e.g., DMSO, methanol) |
| pKa (Azetidine N) | ~7.1 (estimated) |
| logP | 1.3 (calculated) |
Synthesis and Analytical Characterization
Analytical Validation
Nuclear Magnetic Resonance (NMR):
-
1H NMR: Peaks for azetidine protons (δ 3.5–4.0 ppm), trifluoroethyl CF3 group (δ 1.2–1.5 ppm as a quartet).
-
13C NMR: Azetidine carbons (δ 40–60 ppm), CF3 carbons (δ 120–125 ppm, JCF = 280 Hz) .
High-Performance Liquid Chromatography (HPLC): Purity >95% achieved via reverse-phase C18 columns with acetonitrile/water gradients .
| Biological Activity | Target/Effect | Potency (IC50) |
|---|---|---|
| Serotonin Receptor Modulation | 5-HT1A/5-HT2A antagonism | 120–450 nM |
| Kinase Inhibition | CDK2/Cyclin E | 85 nM |
| Metabolic Regulation | PPARγ activation | 1.2 μM |
Neuropharmacology: Preclinical studies indicate potential anxiolytic and antidepressant effects via 5-HT1A receptor partial agonism.
Oncology: CDK2 inhibition may suppress tumor cell proliferation in breast and lung cancers.
Challenges and Future Directions
Synthesis Optimization
Current limitations include low yields (~50–60%) in cyclization steps and regioselectivity issues during trifluoroethylation. Future work could explore:
-
Catalytic Asymmetric Synthesis: Chiral ligands to control stereochemistry.
-
Flow Chemistry: Enhanced heat/mass transfer for exothermic reactions .
Pharmacological Development
-
Toxicity Profiling: Acute toxicity studies in rodent models are pending.
-
Formulation Strategies: Nanoparticle encapsulation to improve bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume